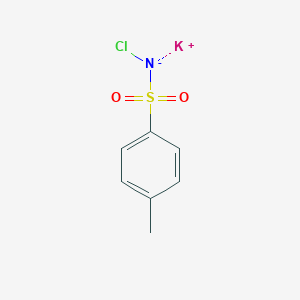

Potassium N-chloro-p-toluenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium N-chloro-p-toluenesulfonamide is a useful research compound. Its molecular formula is C7H7ClKNO2S and its molecular weight is 243.75 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Potassium N-chloro-p-toluenesulfonamide is characterized by its molecular formula C7H7ClKNO2S and is known for its stability and solubility in water. The compound acts as a source of chloramine, which can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Synthetic Applications

Chloramine-T is utilized extensively in organic synthesis due to its ability to introduce nitrogen and chlorine functionalities into organic molecules. Below are key synthetic applications:

Amino Hydroxylation and Amino Chalcogenation

Chloramine-T facilitates the aminohydroxylation of alkenes, leading to the formation of amino alcohols. It also catalyzes amino chalcogenation reactions, allowing for the introduction of sulfur or selenium into organic frameworks .

Aziridination Reactions

The compound serves as a nitrogen source for aziridination processes. When combined with alkenes in the presence of a catalyst such as CuCl, it yields aziridines, which are important intermediates in synthetic organic chemistry .

Cycloaddition Reactions

Chloramine-T mediates the cycloaddition of aldoximes to alkenes, resulting in the formation of isoxazolines. This reaction showcases its utility in generating heterocyclic compounds from simple precursors .

Medicinal Chemistry

Chloramine-T has garnered attention for its potential therapeutic applications:

Antimicrobial Activity

Research indicates that Chloramine-T exhibits antimicrobial properties, making it useful as a disinfectant. Its efficacy against a range of pathogens has been documented, contributing to its use in clinical settings for sterilization purposes .

Anti-Cancer Properties

Recent studies have explored the anti-cancer activity of p-toluene sulfonamide derivatives. These compounds have shown promise in inhibiting tumor growth and may serve as lead compounds for further drug development .

Environmental Applications

Chloramine-T has been investigated for its role in environmental remediation:

Treatment of Contaminated Soils

In situ chemical oxidation (ISCO) techniques utilizing Chloramine-T have been employed to treat chlorinated solvents in contaminated sites. This application highlights its potential in environmental cleanup efforts .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that Chloramine-T effectively reduced bacterial load in contaminated water samples. The results indicated a significant decrease in colony-forming units (CFUs) after treatment with varying concentrations of Chloramine-T, underscoring its potential as an effective disinfectant .

Case Study 2: Anti-Cancer Activity

In an experimental model using zebrafish, p-toluene sulfonamide was tested for its anti-cancer effects. The study reported a reduction in tumor size and improved survival rates among treated subjects compared to controls, suggesting that derivatives of Chloramine-T may have therapeutic potential against cancer .

Data Tables

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of Potassium N-chloro-p-toluenesulfonamide, and how do they influence its stability in experimental settings?

this compound (CAS 144-86-5) has a molecular formula of C₇H₇ClNNaO₂S and a molecular weight of 227.64 g/mol. Its stability is influenced by its ionic nature and susceptibility to hydrolysis under extreme pH or prolonged exposure to moisture. The compound decomposes at 168.9°C, making it critical to store it in anhydrous, cool conditions. Its oxidizing capacity is pH-dependent, with optimal stability in neutral to slightly alkaline buffers .

Methodological Note : For storage, use desiccated containers under inert gas (e.g., nitrogen). Pre-standardize solutions before use in time-sensitive reactions to account for potential decomposition .

Q. How is this compound utilized in quantitative collagen analysis?

This compound is integral to the hydroxyproline assay for collagen quantification. In this method:

- Step 1 : Acid hydrolysis of tissue samples releases hydroxyproline.

- Step 2 : Oxidation with this compound (0.1 M in acetate buffer, pH 6.0) converts hydroxyproline to pyrrole-2-carboxylic acid.

- Step 3 : Reaction with p-dimethylaminobenzaldehyde forms a chromophore measured at 570 nm.

Collagen content is calculated using a hydroxyproline-to-collagen ratio of 1:7.69 .

Key Data :

| Parameter | Value/Description |

|---|---|

| Optimal pH | 6.0–6.5 |

| Oxidation time | 20–25 min at 25°C |

| Detection limit | 0.1 µg hydroxyproline/mL |

Advanced Research Questions

Q. What mechanistic pathways explain the oxidation kinetics of amino acids by this compound in alkaline media?

In alkaline conditions, the compound dissociates into reactive species (RNCl⁻ and RNHCl), which oxidize amino acids via two pathways:

Path A : RNCl⁻ directly reacts with the amino acid, forming a monochloroamino acid intermediate.

Path B : RNHCl (from RNCl⁻ protonation) undergoes nucleophilic attack by the amino acid.

Both pathways yield p-toluenesulfonamide and nitrile derivatives. Rate laws derived from kinetic studies show first-order dependence on [oxidant] and [substrate], with inverse fractional order in [OH⁻] for arginine and histidine. Solvent isotope effects (e.g., kₐ₆₅/kₐ₆₅_D₂O = 0.55 for arginine) confirm proton transfer in rate-determining steps .

Experimental Design :

- Use stopped-flow spectroscopy to monitor transient intermediates.

- Vary ionic strength (0.1–0.5 M KCl) to assess electrostatic effects.

- Compare rates in H₂O vs. D₂O to identify proton-sensitive steps.

Q. How do solvent polarity and dielectric constant affect reaction rates in oxidations mediated by this compound?

The dielectric constant (ε) of the medium modulates ion-pair formation and transition-state stabilization. For example:

- In methanol-water mixtures (ε = 32–78), arginine oxidation rates decrease with lower ε due to destabilization of charged intermediates.

- Conversely, histidine and threonine oxidation rates increase in low-ε solvents, suggesting a shift to less polar transition states.

Recommendation : Optimize solvent composition (e.g., 40% methanol in water) to balance solubility and reactivity .

Q. How can researchers resolve contradictions in reported optimal pH ranges for oxidation reactions using this compound?

Discrepancies arise from differing substrates and reaction mechanisms. For instance:

- Acidic media (pH 3–5) : Favors hypochlorous acid-like behavior, suitable for drug metabolite oxidation (e.g., tricyclic antidepressants) .

- Alkaline media (pH 9–11) : Enhances nucleophilicity of amino acids, accelerating oxidation .

Resolution Strategy : - Conduct preliminary kinetic profiling across pH 2–12.

- Use UV-Vis spectroscopy to identify dominant reactive species (e.g., RNCl⁻ vs. RNHCl) at each pH .

Q. What safety protocols are essential when handling this compound in oxidative reactions?

Critical precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, tight-fitting goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., chlorinated vapors).

- Spill Management : Neutralize with 10% sodium thiosulfate to reduce oxidative hazards .

Q. How does the oxidative efficacy of this compound compare to hypochlorous acid in drug degradation studies?

While hypochlorous acid (HOCl) is highly reactive, it is unstable and difficult to standardize. This compound offers controlled release of HOCl-equivalent species under acidic conditions, making it preferable for reproducible degradation kinetics. For example, in oxidizing tricyclic antidepressants to 5-N-oxides, it achieves >90% conversion at pH 4.0 within 2 hours .

Q. What analytical techniques are recommended for quantifying residual this compound in reaction mixtures?

- Ion Chromatography (IC) : Detects chloride ions released during decomposition.

- HPLC-UV : Monitor absorbance at 254 nm (characteristic of sulfonamide derivatives).

- Titrimetry : Iodometric titration using sodium thiosulfate to quantify active chlorine content .

Q. Tables for Key Data

Table 1. Kinetic Parameters for Amino Acid Oxidation in Alkaline Media

| Amino Acid | Order in [OH⁻] | Solvent Isotope Effect (k_H₂O/k_D₂O) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Arginine | -0.5 | 0.55 | 58.2 |

| Histidine | -0.3 | 0.79 | 49.8 |

| Threonine | 0.0 | 1.02 | 62.1 |

| Source: Adapted from |

Table 2. Comparison of Oxidants in Drug Degradation

| Oxidant | Stability | pH Range | Reaction Time (h) | Conversion Efficiency (%) |

|---|---|---|---|---|

| Hypochlorous Acid | Low | 3–5 | 0.5–1 | 85–90 |

| This compound | High | 3–11 | 1–3 | 90–95 |

| Source: |

Propiedades

Número CAS |

125069-32-1 |

|---|---|

Fórmula molecular |

C7H7ClKNO2S |

Peso molecular |

243.75 g/mol |

Nombre IUPAC |

potassium;chloro-(4-methylphenyl)sulfonylazanide |

InChI |

InChI=1S/C7H7ClNO2S.K/c1-6-2-4-7(5-3-6)12(10,11)9-8;/h2-5H,1H3;/q-1;+1 |

Clave InChI |

PNUIBIYBMXXKLI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.[K+] |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.